molecular formula C5H3N3O5 B1346602 2-Hydroxy-3,5-dinitropyridine CAS No. 2980-33-8

2-Hydroxy-3,5-dinitropyridine

Cat. No. B1346602
CAS RN: 2980-33-8
M. Wt: 185.09 g/mol
InChI Key: KSZZJOXNRQKULB-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dinitropyridine is an industrially important nitropyridine derivative. Its lead salt finds application in solid propellants as catalysts .


Synthesis Analysis

The most stable, optimized structure of this compound was predicted by the density functional theory (DFT) using the B3LYP method with the cc-pVQZ basis set . A simple one-pot method is proposed for the synthesis of 7-R-1,5-dinitro-3,7-diaza-bicyclo .


Molecular Structure Analysis

The conformational analysis was carried out to predict the most stable, optimized structure of this compound among various conformers . The vibrational frequencies, natural atomic charge distribution, and thermodynamic properties were calculated .


Chemical Reactions Analysis

The Fourier transform-infrared spectra of the this compound molecule were studied . The experimental and theoretical vibrational frequencies were assigned on the basis of potential energy distribution calculation .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 185.09 g/mol . It has a melting point of 175-179 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : 2-Hydroxy-3,5-dinitropyridine has been utilized as a precursor in the synthesis of various derivatives. It's involved in reactions leading to the formation of compounds like 6-substituted 4,8-dinitro-2,6diazatricyclo[6.4.0.0]dodecane-3,11-diones through reactions with secondary or tertiary amines and aminomethylating mixtures (Morozova et al., 2012). Moreover, 1,5-dinitro-3,3-diazabicyclo[3.3.1]nonan-2-one derivatives have been synthesized via Mannich condensation involving this compound (Ivanova et al., 2013).

Physicochemical Studies

  • Conformational and Vibrational Spectroscopy : Extensive studies have been conducted to understand the conformation, vibrational spectroscopy, and structure-activity relationship of this compound. These studies include density functional theory (DFT) calculations, molecular electrostatic potential surface simulations, and nonlinear optical (NLO) activity analyses, showcasing the molecule's potential in various fields, including materials science (Asath et al., 2015) (Asath et al., 2016).

Applications in Optics and Electronics

  • Nonlinear Optical Materials : The compound and its derivatives have been shown to possess notable nonlinear optical properties, suggesting applications in opto-electronics. For instance, 2-hydroxy pyridinium 3,5-dinitrobenzoate, a related compound, has been synthesized and analyzed for its optical properties, indicating potential use in opto-electronic applications (Sathya et al., 2017).

Crystallography and Material Sciences

  • Crystal and Molecular Structure Analysis : Studies have been focused on understanding the crystal and molecular structures of this compound derivatives. This includes analyzing their molecular interactions, crystal packing, and potential applications in material sciences (Zhang et al., 2008).

Safety and Hazards

2-Hydroxy-3,5-dinitropyridine may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3,5-dinitropyridine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of bis([μ]-3,5-dinitropyridin-2-olato)bis([tetra-aqua(3,5-dinitropyridin-2-olato)barium(II)]) . The nature of these interactions often involves the formation of complexes that can act as catalysts in various chemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause respiratory irritation and serious eye irritation, indicating its impact on cellular processes related to respiratory and ocular cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s molecular structure allows it to interact with specific enzymes and proteins, leading to the formation of complexes that can either inhibit or activate enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can cause skin irritation and serious eye irritation, which may persist over time . Additionally, its stability in various conditions can affect its efficacy and safety in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with respiratory irritation and skin irritation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation in different cellular compartments .

properties

IUPAC Name

3,5-dinitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O5/c9-5-4(8(12)13)1-3(2-6-5)7(10)11/h1-2H,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZZJOXNRQKULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062754
Record name 2(1H)-Pyridinone, 3,5-dinitro-
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Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2980-33-8
Record name 3,5-Dinitro-2(1H)-pyridinone
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Record name 2(1H)-Pyridinone, 3,5-dinitro-
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Record name 2-Hydroxy-3,5-dinitropyridine
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Record name 2(1H)-Pyridinone, 3,5-dinitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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